

# Technical Support Center: Magnetron Sputtering of Co-Ta Targets

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Cobalt;tantalum

Cat. No.: B15483400

[Get Quote](#)

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working with magnetron sputtering of magnetic Cobalt-Tantalum (Co-Ta) targets.

## Frequently Asked Questions (FAQs)

### Issue 1: Plasma Instability or Difficulty Igniting Plasma

Question: I am unable to ignite a stable plasma, or the plasma extinguishes during the sputtering of my Co-Ta target. What are the possible causes and how can I resolve this?

Answer: Plasma instability when sputtering ferromagnetic materials like Co-Ta is a common issue. The primary reason is the "flux shunting" effect, where the magnetic target material draws the magnetic field lines from the magnetron away from the plasma, weakening the electron confinement and making it difficult to sustain the discharge.<sup>[1][2]</sup>

Troubleshooting Steps:

- Target Thickness: The thickness of the magnetic target is critical. A thick target can almost completely shunt the magnetic field.<sup>[2]</sup>
  - Solution: Use a thinner Co-Ta target, ideally 1-3 mm thick.<sup>[1][3]</sup> For highly magnetic materials, a thickness of 0.1-1 mm may be necessary.<sup>[1]</sup>

- **Magnetron Strength:** The magnets in your sputtering gun may not be strong enough to overcome the shunting effect.
  - **Solution:** Ensure your magnetron has a sufficiently strong magnetic field. A field of at least 200-400 Gauss measured just above the target surface is recommended for a stable plasma.[\[1\]](#)
- **Gas Pressure:** The pressure of the sputtering gas (typically Argon) affects plasma ignition and stability.
  - **Solution:** Try increasing the working gas pressure to 6-8E-03 mbar to make plasma ignition easier.[\[1\]](#) However, be aware that higher pressures can lead to more scattering and lower film density.[\[4\]](#)
- **Power Supply:** Arcing or power supply shutdowns can cause plasma instability.[\[5\]](#)
  - **Solution:** Check for any buildup of sputtered material on shields or the chamber walls, which could cause a short circuit.[\[5\]](#) Ensure the cooling water for the cathode is flowing correctly to prevent overheating and demagnetization of the magnets.[\[5\]](#)

## Issue 2: Low Deposition Rate

**Question:** My deposition rate for the Co-Ta film is significantly lower than expected. What factors could be causing this?

**Answer:** A low deposition rate can be caused by several factors, including target poisoning, incorrect sputtering parameters, or issues with the magnetic field.

**Troubleshooting Steps:**

- **Target Poisoning:** This occurs when reactive gases (like oxygen or nitrogen) form a compound layer on the target surface, which has a much lower sputter yield than the metal target.[\[6\]](#)[\[7\]](#)[\[8\]](#)
  - **Symptoms:** A gradual decrease in deposition rate, and a change in plasma impedance (voltage and current readings).[\[6\]](#)
  - **Solution:**

- Check for leaks in your vacuum chamber.[9]
- If intentionally using reactive gases, reduce the reactive gas flow rate or use a feedback control system.[10]
- Clean the target surface by pre-sputtering onto a shutter for an extended period before deposition.[9]
- Sputtering Power: The deposition rate is directly proportional to the sputtering power.[4][11]
  - Solution: Increase the sputtering power. However, be careful not to exceed the power limits of your target, as this can cause it to crack or melt.[12]
- Working Gas Pressure: An excessively high working pressure can reduce the deposition rate.[4][11]
  - Explanation: At higher pressures, sputtered atoms undergo more collisions with gas atoms, losing energy and scattering before they can reach the substrate.[4]
  - Solution: Optimize the working pressure. Lower pressures generally lead to higher deposition rates and denser films.[4]
- Magnetic Field Issues: As mentioned in the plasma instability section, a weak magnetic field at the target surface will result in a less dense plasma and a lower sputtering rate.[5]

## Issue 3: Poor Film Adhesion

Question: The sputtered Co-Ta film is peeling off the substrate. How can I improve the adhesion?

Answer: Poor adhesion is often due to substrate surface contamination, high film stress, or a non-optimal deposition process.

Troubleshooting Steps:

- Substrate Cleaning: The most common cause of poor adhesion is a contaminated substrate surface.[13]

- Protocol: Implement a thorough substrate cleaning procedure. A common method involves ultrasonic cleaning in a sequence of solvents like acetone and isopropanol, followed by drying with a nitrogen gun.[\[13\]](#)[\[14\]](#)
- In-situ Cleaning: Use an in-situ plasma etch or ion bombardment of the substrate immediately before deposition to remove any remaining surface contaminants and create active bonding sites.[\[15\]](#)[\[16\]](#)
- High Initial Sputtering Power: The energy of the arriving sputtered atoms can influence adhesion.
  - Solution: Start the deposition with a higher power for a short duration. This can implant sputtered atoms into the substrate surface, creating a strong interfacial layer that promotes adhesion.[\[13\]](#)
- Adhesion Layer: A thin buffer or adhesion layer can be used to promote bonding between the substrate and the Co-Ta film.[\[13\]](#)
  - Example: A thin layer of Titanium (Ti) or Chromium (Cr) is often used to improve the adhesion of other metals to various substrates.
- Film Stress: High internal stress in the film can cause it to delaminate.[\[4\]](#)
  - Solution: Optimize sputtering parameters to reduce stress. Higher sputtering power and pressure can sometimes increase stress.[\[4\]](#) Applying a bias voltage to the substrate can also modify film stress.

## Data and Protocols

### Table 1: Influence of Key Sputtering Parameters on Film Properties

Parameter	Effect on Deposition Rate	Effect on Film Properties	Troubleshooting Application
Sputtering Power	Increases with power. [4][11]	Higher power can increase film density and grain size, but also stress.[4]	Increase power to boost a low deposition rate.
Working Pressure	Decreases at higher pressures.[11][17]	Lower pressure leads to denser films; higher pressure can cause more porous, columnar growth.[4]	Optimize pressure to balance rate and film quality. Increase pressure to stabilize plasma.[1]
Target-Substrate Distance	Decreases with distance.	Can affect film uniformity and stress.	Adjust to optimize uniformity.
Substrate Temperature	Minor effect.	Higher temperatures can improve crystallinity and reduce stress.	Heat substrate to improve adhesion and film structure.[14]
Substrate Bias Voltage	Can decrease rate slightly.	Can increase film density and modify stress.	Apply bias to improve film density and control stress.

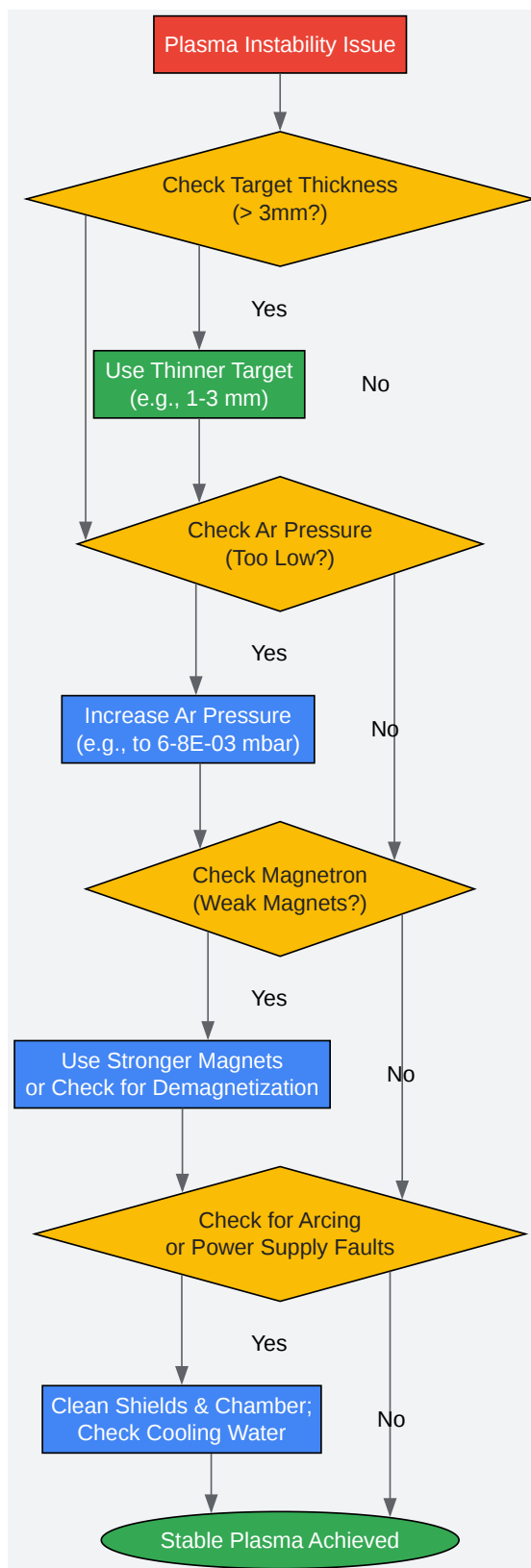
## Experimental Protocol: Substrate Cleaning for Improved Adhesion

- Solvent Cleaning: a. Place substrates in a beaker with Acetone. b. Ultrasonicate for 10-15 minutes. c. Transfer substrates to a beaker with Isopropanol (IPA). d. Ultrasonicate for another 10-15 minutes. e. Rinse with deionized (DI) water.
- Drying: a. Dry the substrates thoroughly using a nitrogen (N<sub>2</sub>) or argon (Ar) gun.
- Loading: a. Immediately load the cleaned substrates into the vacuum chamber to minimize re-contamination.

- In-Situ Plasma Etching (Optional but Recommended): a. After reaching the desired base pressure, introduce Argon gas. b. Apply an RF or DC bias to the substrate holder to create a plasma discharge. c. Etch the substrate surface for 5-10 minutes to remove any final layers of contaminants. d. Proceed with Co-Ta deposition without breaking vacuum.

## Visual Troubleshooting Guides

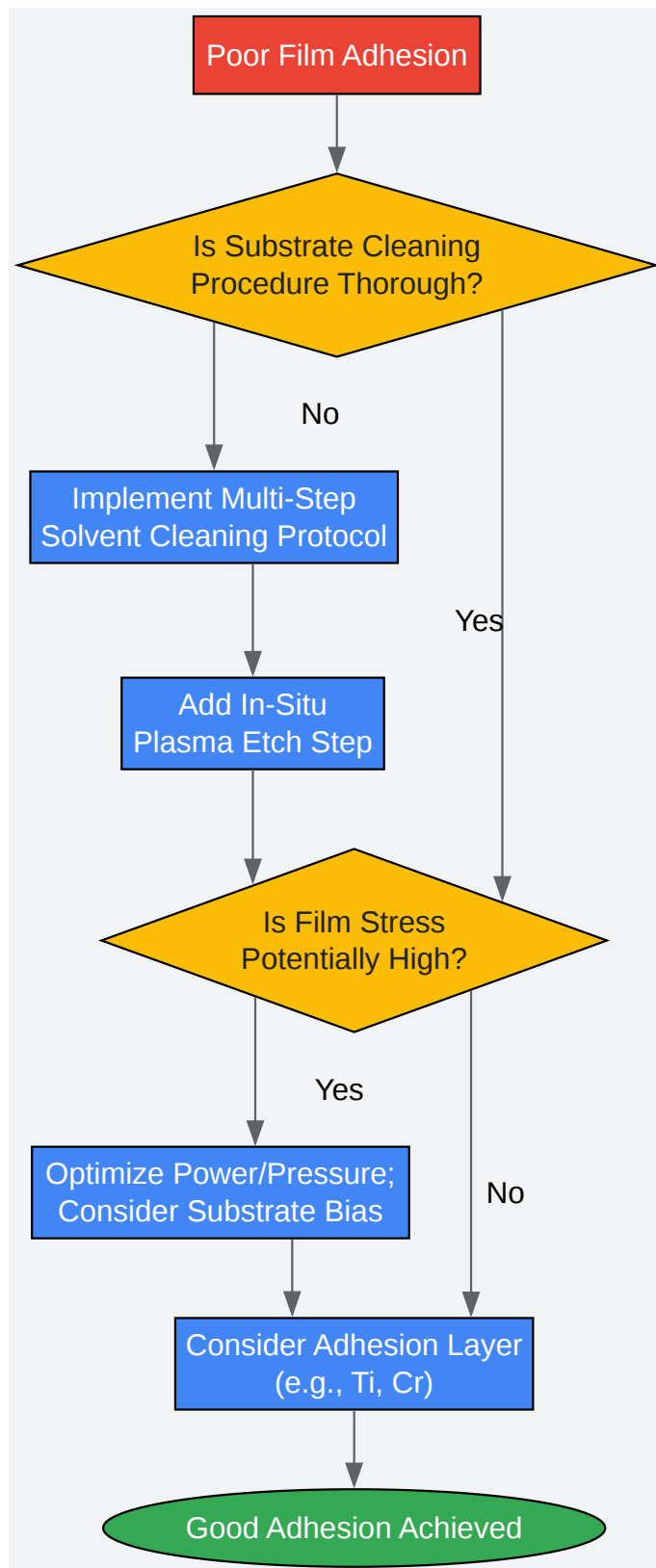
### Diagram 1: Troubleshooting Plasma Instability



[Click to download full resolution via product page](#)

Caption: Workflow for diagnosing and resolving plasma instability issues.

## Diagram 2: Troubleshooting Poor Film Adhesion



[Click to download full resolution via product page](#)



Caption: Logical steps for troubleshooting and improving film adhesion.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. ikspvd.com [ikspvd.com]
- 3. Main factors affecting the voltage of magnetron sputtering | SAM Sputter Target [sputtertargets.net]
- 4. The Effect of Sputtering Parameters on Thin Film Properties [supsemi.com]
- 5. plasmaterials.com [plasmaterials.com]
- 6. ikspvd.com [ikspvd.com]
- 7. hzdr.de [hzdr.de]
- 8. What Is Target Poisoning In Sputtering? Causes, Effects, And Mitigation Strategies - Kintek Solution [kindle-tech.com]
- 9. sputtertargets.cmonsite.fr [sputtertargets.cmonsite.fr]
- 10. Causes of Target Poisoning in Magnetron Sputtering [sciencewill.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Kurt J. Lesker Company | Why Is My Sputtering Target Breaking? | Enabling Technology for a Better World [lesker.com]
- 13. moorfield.co.uk [moorfield.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Magnetron Sputtering of Co-Ta Targets]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15483400#troubleshooting-magnetron-sputtering-of-magnetic-co-ta-targets>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)